6-Hydroxy-4-methyl-1,2-dihydro-3H-pyrazolo(3,4-b)pyridin-3-one is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine class. This compound features a fused bicyclic structure that includes both a pyrazole and a pyridine ring. Its molecular formula is with a molecular weight of approximately 165.15 g/mol. The compound is characterized by the presence of a hydroxyl group at the 6-position and a methyl group at the 4-position of the pyrazolo ring, contributing to its unique chemical properties and potential biological activities.
The compound can be synthesized through various methods, which often involve the condensation of appropriate hydrazine derivatives with carbonyl compounds. Its derivatives and related compounds have been extensively studied for their biological activities, including antimicrobial and anticancer properties, as well as their potential as kinase inhibitors .
6-Hydroxy-4-methyl-1,2-dihydro-3H-pyrazolo(3,4-b)pyridin-3-one is classified as:
The synthesis of 6-Hydroxy-4-methyl-1,2-dihydro-3H-pyrazolo(3,4-b)pyridin-3-one can be achieved through several synthetic routes. A common method involves the reaction of hydrazine derivatives with diketones or aldehydes under acidic or basic conditions.
The molecular structure of 6-Hydroxy-4-methyl-1,2-dihydro-3H-pyrazolo(3,4-b)pyridin-3-one consists of:
6-Hydroxy-4-methyl-1,2-dihydro-3H-pyrazolo(3,4-b)pyridin-3-one can participate in various chemical reactions due to its functional groups:
The reactions typically require specific conditions such as temperature control, solvent selection, and catalysts to achieve desired yields and selectivity.
The mechanism by which 6-Hydroxy-4-methyl-1,2-dihydro-3H-pyrazolo(3,4-b)pyridin-3-one exerts its biological effects often involves:
Research indicates that derivatives of this compound show promise in treating diseases such as cancer and diabetes by modulating specific biochemical pathways .
6-Hydroxy-4-methyl-1,2-dihydro-3H-pyrazolo(3,4-b)pyridin-3-one has several notable applications:
The pyrazolo[3,4-b]pyridine scaffold represents a privileged heterobicyclic structure in medicinal chemistry, characterized by a fused pyrazole and pyridine ring system. This scaffold exhibits five possible isomeric forms, with the [3,4-b] fusion pattern being among the most pharmacologically significant due to its structural resemblance to purine nucleobases like adenine and guanine [6]. Within this chemical class, 6-Hydroxy-4-methyl-1,2-dihydro-3H-pyrazolo(3,4-b)pyridin-3-one exemplifies a structurally optimized derivative exhibiting distinctive physicochemical properties and bioactivity. More than 300,000 distinct 1H-pyrazolo[3,4-b]pyridines have been documented in scientific literature and patents, reflecting intense research interest [6]. This structural framework supports extensive substitution patterns, enabling precise modulation of electronic properties, solubility, and target binding interactions critical for drug discovery.
Systematic naming of pyrazolo[3,4-b]pyridines follows IUPAC conventions based on ring fusion and substituent placement. The core compound 6-Hydroxy-4-methyl-1,2-dihydro-3H-pyrazolo(3,4-b)pyridin-3-one (Chemical formula: C₇H₇N₃O₂, PubChem CID: 256826) defines its structure through several key features: [1].
This compound frequently coexists with its positional isomer, 4-Hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one (PubChem CID: 294530), which reverses the hydroxy and methyl group positions [2]. Additionally, substitution variants exist, such as the 2-phenyl derivative (Molecular Formula: C₁₃H₁₁N₃O₂, Molecular Weight: 241.25), where a phenyl group is attached to the pyrazole nitrogen (N2), demonstrating the scaffold's versatility [3].
Table 1: Nomenclature and Identifiers of Key Pyrazolo[3,4-b]pyridine Derivatives
Systematic Name | Molecular Formula | Molecular Weight | PubChem CID / Identifier | Substituent Pattern |
---|---|---|---|---|
6-Hydroxy-4-methyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one | C₇H₇N₃O₂ | 165.16 | 256826 | 4-Me, 6-OH (Lactam tautomer) |
4-Hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one | C₇H₇N₃O₂ | 165.16 | 294530 | 6-Me, 4-OH (Lactam tautomer) |
6-Hydroxy-4-methyl-2-phenyl-2,7-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one | C₁₃H₁₁N₃O₂ | 241.25 | CB7493159 | 4-Me, 6-OH, N2-Ph (Lactam tautomer) |
The history of pyrazolo[3,4-b]pyridines dates to Ortoleva's pioneering synthesis in 1908 of a monosubstituted derivative (R₃ = Ph) via reaction of diphenylhydrazone with pyridine and iodine [6]. Methodological expansion occurred rapidly, with Bülow reporting in 1911 the synthesis of three N-phenyl-3-methyl derivatives using condensations between 1-phenyl-3-methyl-5-aminopyrazole and 1,3-diketones in glacial acetic acid [6]. These early routes established the scaffold's synthetic accessibility and sparked sustained interest.
The late 20th and early 21st centuries witnessed a dramatic surge in exploration, driven by the scaffold's purine bioisosteric potential. Over 5,500 scientific references (including ~2,400 patents) describe more than 300,000 unique 1H-pyrazolo[3,4-b]pyridines [6]. Notably, kinase inhibition emerged as a major therapeutic theme. Derivatives like 6-(4-Hydroxy-phenyl)-3-styryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid amides (EP2567959A1) and 6-(4-Hydroxy-phenyl)-3-alkyl analogues (EP2760862B1) were patented as potent inhibitors targeting Protein Kinase C (PKC) isoforms and other kinases for treating cancer and diabetic complications [4] [8]. This exemplifies strategic structural modifications – introducing lipophilic styryl or alkyl groups at C3, and hydrogen-bonding capable 4-hydroxy-phenyl at C6 – to optimize target engagement.
The commercial availability of specialized derivatives like 6-Hydroxy-4-methyl-2-phenyl-2,7-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one (priced at ~$505/5mg) underscores their value as synthetic intermediates or biological tools [3]. Recent research explores antioxidant and antimicrobial applications via intramolecular cyclizations yielding pyrazolo-enaminones and bipyrazolopyridines [5], demonstrating expanding therapeutic horizons beyond kinase modulation.
Table 2: Historical Milestones and Drug Discovery Applications of Pyrazolo[3,4-b]pyridines
Time Period | Key Advancement | Structural Features | Therapeutic Target/Application | Source/Evidence |
---|---|---|---|---|
1908 | First synthesis by Ortoleva | R₃ = Phenyl | N/A (Chemical exploration) | [6] |
1911 | Bülow's synthesis via pyrazole-diketone condensation | R₁ = Phenyl, R₃ = Methyl | N/A | [6] |
Early-Mid 20th C | Methodological expansion | Diversification at N1, C3, C4, C6 | Nucleotide analogues | [6] |
21st Century | Kinase inhibitor patents (e.g., EP2567959A1, EP2760862B1) | C3: Styryl/Alkyl; C6: 4-Hydroxyphenyl; C4: Carboxamide | PKC, Cancer, Diabetic complications | [4] [8] |
Recent | Commercialization of advanced intermediates (e.g., 2-Phenyl derivative) | N2-Phenyl, C4-Methyl, C6-OH | Synthetic building block | [3] ($505/5mg) |
Recent | Exploration of antioxidant/antimicrobial agents | Fused bipyrazoles, enaminones | Oxidative stress, Bacterial infections | [5] |
Tautomerism fundamentally governs the electronic structure, stability, and biological interactions of pyrazolo[3,4-b]pyridines. For unsubstituted parents, two prototropic tautomers exist: the 1H-form (pyrazole nitrogen N1 protonated) and the 2H-form (pyrazole nitrogen N2 protonated) [6]. Computational and experimental analyses decisively favor the 1H-tautomer as the dominant species. Ab initio (AM1) calculations reveal a substantial energy difference of ~37 kJ/mol (~9 kcal/mol), favoring the 1H-form due to its preservation of aromaticity across both rings via a peripheral 6π-electron system encompassing N1-C3a-C4-C5-C6a-N2 bonds [6]. The 2H-form disrupts this delocalization, resulting in lower stability. Consequently, over 300,000 documented compounds adopt the 1H-regioisomer, compared to only ~83,000 for the 2H-form – and crucially, zero 2H-derivatives are found in DrugBank's database of experimental, investigational, or approved drugs [6].
Beyond ring NH tautomerism, hydroxy-oxo tautomerism critically influences compounds like 6-Hydroxy-4-methyl-1,2-dihydro-3H-pyrazolo(3,4-b)pyridin-3-one. The 6-hydroxy group (enol form) can tautomerize to a 6-oxo (keto, pyridone) structure within the pyridine ring, generating a lactam system. Experimental evidence and stability calculations strongly favor the lactam (keto) tautomer for both the 3-one and potential 6-one forms [1] [2] [6]. This preference arises from:
Therefore, while named as the 6-hydroxy tautomer (reflecting formal substitution), the compound predominantly exists as the 6-oxo tautomer stabilized within an aromatic pyridone system fused to the pyrazole. This tautomeric preference profoundly impacts solubility, crystal packing, spectral properties (NMR, IR), and pharmacophore presentation during biological screening.
Table 3: Tautomeric Forms and Energetics in Pyrazolo[3,4-b]pyridines
Tautomeric Type | Representative Structure | Dominant Form | Energy Difference (kJ/mol) | Key Stabilizing Factors | Biological Relevance |
---|---|---|---|---|---|
Ring NH (1H vs 2H) | Unsubstituted Pyrazolo[3,4-b]pyridine | 1H-tautomer | ~37 (1H more stable) | Aromaticity in both rings (6π-electron system) | Exclusive presence in drug development |
Hydroxy-Oxo (e.g., C6) | 6-Hydroxy-4-methyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one | Lactam (6-oxo) | Significant (Favors oxo) | Resonance stabilization; Conjugated lactam system | H-bond donor/acceptor for target binding |
Hydroxy-Oxo (C4) | 4-Hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one | Lactam (4-oxo) | Significant (Favors oxo) | Resonance stabilization; Conjugated lactam system | Similar H-bonding capacity |
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0